molecular formula C21H44O2Sn B14566667 Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61300-20-7

Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane

Cat. No.: B14566667
CAS No.: 61300-20-7
M. Wt: 447.3 g/mol
InChI Key: TWFXMMCALDUTBF-UHFFFAOYSA-N
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Description

Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane is a chemical compound with the molecular formula C21H44O2Sn. It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

[ \text{Tributyltin hydride} + \text{Epoxide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: It can be reduced to form lower oxidation states or even elemental tin.

    Substitution: The organotin moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.

    Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can disrupt normal cellular functions, leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin acetate

Uniqueness

Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of the epoxide moiety, which imparts distinct chemical reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Properties

CAS No.

61300-20-7

Molecular Formula

C21H44O2Sn

Molecular Weight

447.3 g/mol

IUPAC Name

tributyl-[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxystannane

InChI

InChI=1S/C9H17O2.3C4H9.Sn/c1-7(2,8(3,4)10)9(5)6-11-9;3*1-3-4-2;/h6H2,1-5H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

TWFXMMCALDUTBF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1(CO1)C

Origin of Product

United States

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